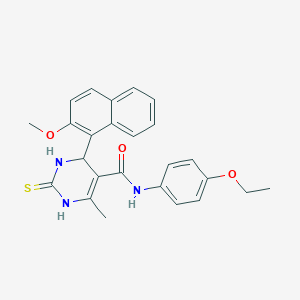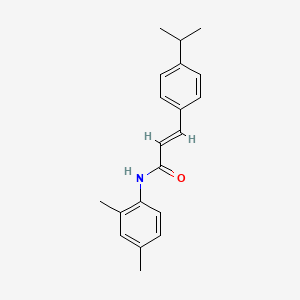![molecular formula C17H19IO3 B4990281 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)
2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene, also known as I-MOP, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the family of iodinated radioligands and is commonly used as a tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies.
作用機序
2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene binds to the KOR with high affinity and selectivity, leading to the activation of downstream signaling pathways. The activation of KOR can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The exact mechanism of action of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene on KOR is still being investigated, but it is believed to involve the modulation of G protein signaling and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene are primarily related to its binding to KOR. Activation of KOR by 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene can lead to changes in the release of neurotransmitters, which can affect mood, behavior, and pain perception. In addition, KOR activation can also modulate immune function, inflammation, and cell proliferation. The exact effects of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene on these processes are still being investigated.
実験室実験の利点と制限
One of the main advantages of using 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in lab experiments is its high affinity and selectivity for KOR. This allows for accurate and specific imaging of KOR in vivo, which can provide valuable information about the role of KOR in various physiological and pathological conditions. However, one limitation of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene is its relatively short half-life, which can limit its use in longitudinal studies. In addition, the synthesis of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene can be challenging, and the compound can be expensive to produce.
将来の方向性
There are several future directions for the use of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in scientific research. One area of interest is the investigation of the role of KOR in pain perception and the development of novel analgesics that target KOR. In addition, 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene can be used to investigate the effects of drugs of abuse on KOR function and the potential use of KOR agonists as therapeutic agents for addiction. Finally, the development of new radioligands with improved properties, such as longer half-life and higher affinity, can further enhance the use of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in scientific research.
合成法
The synthesis of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene involves the reaction of 2-iodo-4-methylphenol with 2-(2-methoxy-4-methylphenoxy) ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method is relatively straightforward and has been optimized to produce high yields of pure 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene.
科学的研究の応用
2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been extensively used in scientific research as a radioligand for imaging studies. It has a high affinity for the kappa opioid receptor (KOR), a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. PET and SPECT imaging studies using 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene have been used to investigate the distribution and density of KOR in the brain and other tissues. This has led to a better understanding of the role of KOR in various physiological and pathological conditions, including depression, anxiety, and drug addiction.
特性
IUPAC Name |
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-12-4-6-15(14(18)10-12)20-8-9-21-16-7-5-13(2)11-17(16)19-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYKYRPPAKITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Iodo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyclohexylmethyl)acetamide](/img/structure/B4990221.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)

![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)

![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)